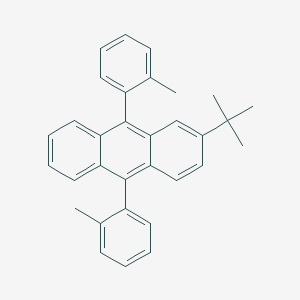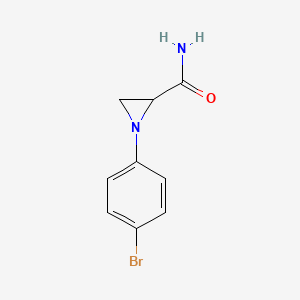
1-(4-Bromophenyl)aziridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)aziridine-2-carboxamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)aziridine-2-carboxamide typically involves the reaction of 4-bromoaniline with chloroacetyl chloride to form 4-bromo-N-chloroacetylaniline This intermediate is then treated with a base, such as sodium hydroxide, to induce cyclization and form the aziridine ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)aziridine-2-carboxamide undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained and reactive towards nucleophiles, leading to ring-opening reactions.
Substitution Reactions: The bromine atom on the phenyl ring can undergo substitution reactions with various nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and alcohols are common nucleophiles used in ring-opening reactions.
Bases: Sodium hydroxide or potassium carbonate can be used to facilitate ring-opening and substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Ring-Opened Products: Depending on the nucleophile used, various ring-opened products can be formed.
Substituted Phenyl Derivatives: Substitution of the bromine atom can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)aziridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to alkylate thiol groups on cancer cell surface proteins.
Biological Research: The compound is used to study protein disulfide isomerases (PDIs) and their role in cancer cell biology.
Chemical Synthesis: It serves as a building block for the synthesis of more complex nitrogen-containing compounds.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)aziridine-2-carboxamide involves the alkylation of thiol groups on proteins. This alkylation can inhibit the function of protein disulfide isomerases (PDIs), which are enzymes involved in the formation and rearrangement of disulfide bonds in proteins. Inhibition of PDIs can disrupt the proper folding of proteins, leading to cell death, particularly in cancer cells where PDIs are overexpressed .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: Known for its anticancer activity and low toxicity.
Aziridine-2-carboxylates: Used as precursors for the synthesis of amino acid derivatives.
2-Aziridinyl Ketones: Valuable building blocks for the synthesis of various nitrogen-containing compounds.
Uniqueness
1-(4-Bromophenyl)aziridine-2-carboxamide is unique due to the presence of the bromine atom on the phenyl ring, which can undergo further functionalization. Additionally, the combination of the aziridine ring and the carboxamide group provides a versatile scaffold for the development of new compounds with potential biological activity.
Properties
CAS No. |
933453-54-4 |
|---|---|
Molecular Formula |
C9H9BrN2O |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
1-(4-bromophenyl)aziridine-2-carboxamide |
InChI |
InChI=1S/C9H9BrN2O/c10-6-1-3-7(4-2-6)12-5-8(12)9(11)13/h1-4,8H,5H2,(H2,11,13) |
InChI Key |
LLGRJHLBBNYFEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1C2=CC=C(C=C2)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


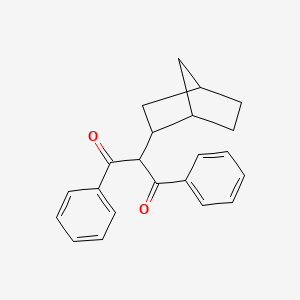
![1-[2-Methyl-1-(4-methylphenyl)prop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172976.png)
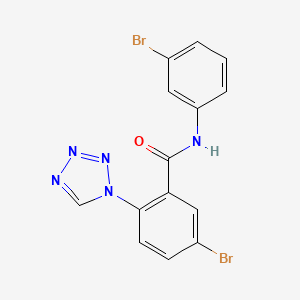

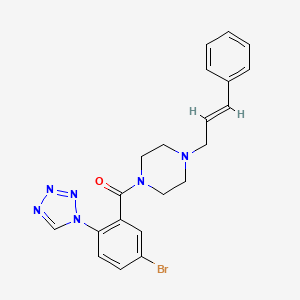
![2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172993.png)
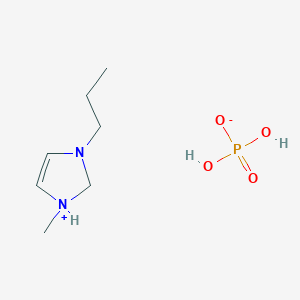
![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)
![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)

![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)
